molecular formula C22H22ClN3O3S B11276659 N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11276659
M. Wt: 443.9 g/mol
InChI Key: HTYUMMLSMSAQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a chlorinated phenyl ring, and a hexahydrophthalazinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 3-chlorophenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Introduction of the Hexahydrophthalazinone Moiety: The sulfonamide intermediate is then reacted with an appropriate phthalazinone derivative under acidic or basic conditions to introduce the hexahydrophthalazinone moiety.

    Ethylation: The final step involves the ethylation of the compound using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Amines: Products of reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hexahydrophthalazinone moiety may interact with cellular receptors or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-ethylbenzenesulfonamide: Lacks the hexahydrophthalazinone moiety.

    N-(3-chlorophenyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Lacks the ethyl group.

Uniqueness

N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to the presence of both the ethyl group and the hexahydrophthalazinone moiety, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H22ClN3O3S/c1-2-14-10-11-15(21-18-8-3-4-9-19(18)22(27)25-24-21)12-20(14)30(28,29)26-17-7-5-6-16(23)13-17/h5-7,10-13,26H,2-4,8-9H2,1H3,(H,25,27)

InChI Key

HTYUMMLSMSAQAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.